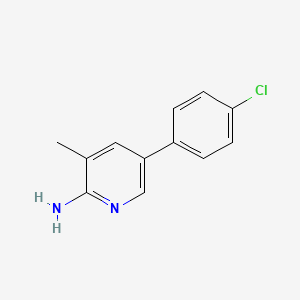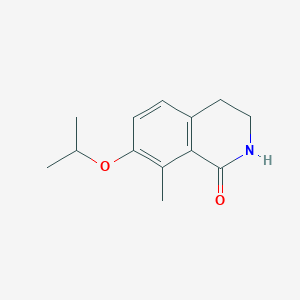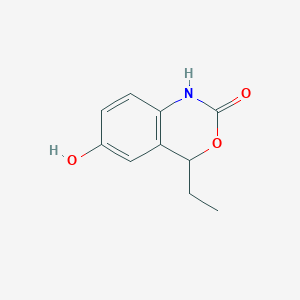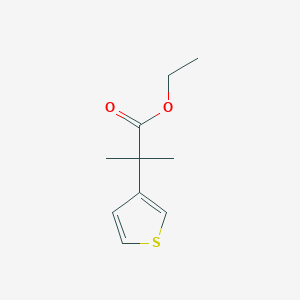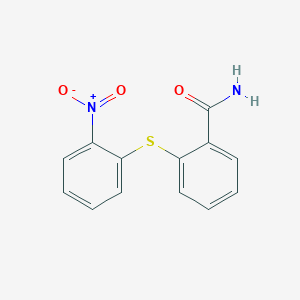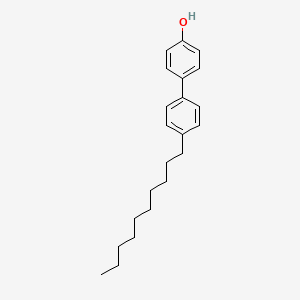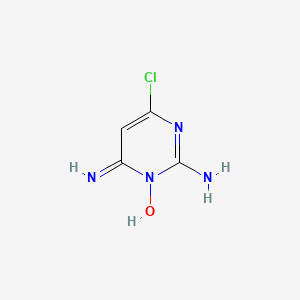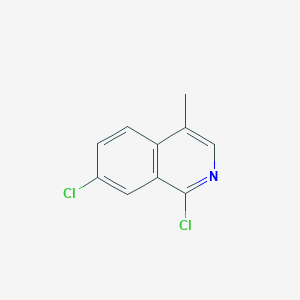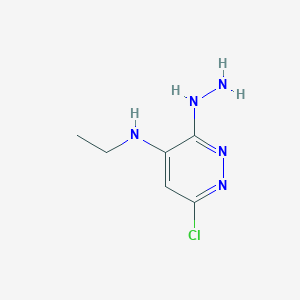![molecular formula C11H16O B8613501 2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one](/img/structure/B8613501.png)
2,3,4,5,6,7,8,9-Octahydro-1H-benzo[7]annulen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one is a chemical compound with a unique structure that falls under the category of cyclic ketones. This compound is characterized by its octahydrobenzoannulene core, which is a saturated ring system, and a ketone functional group. It is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one typically involves the hydrogenation of aromatic precursors under high pressure and temperature conditions. One common method is the catalytic hydrogenation of benzoannulene derivatives using palladium or platinum catalysts. The reaction is carried out in the presence of hydrogen gas at elevated temperatures (150-200°C) and pressures (50-100 atm).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The process involves the continuous feeding of reactants and catalysts into the reactor, where the hydrogenation takes place. The product is then separated and purified using distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the ring can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound for drug discovery.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor. Additionally, it serves as a precursor for the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound’s ring structure allows it to fit into hydrophobic pockets of proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar cyclic structure but differ in the presence of additional methyl groups and an acetyl functional group.
Octahydro-1H-trindene: This compound has a similar saturated ring system but lacks the ketone functional group.
Uniqueness: 2,3,4,5,6,7,8,9-Octahydro-1H-benzo7annulen-1-one is unique due to its specific combination of a saturated ring system and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,9-octahydrobenzo[7]annulen-4-one |
InChI |
InChI=1S/C11H16O/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h1-8H2 |
InChI-Schlüssel |
QLDGUNQFUUTJDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)C(=O)CCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
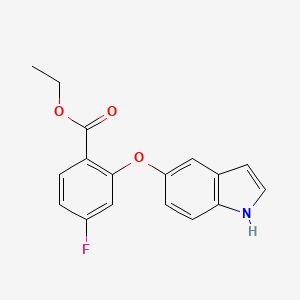
![2-Methoxy-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B8613437.png)
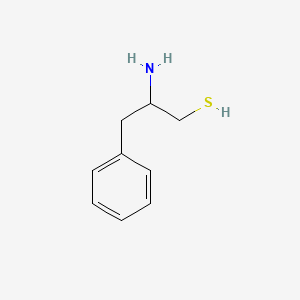
![2-Amino-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8613462.png)
